molecular formula C18H14ClNO3 B12898425 2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid

2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid

Cat. No.: B12898425
M. Wt: 327.8 g/mol
InChI Key: XABKLWHMGXCOFD-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to an indolizine ring system, which is further substituted with a methyl group and an acetic acid moiety

Preparation Methods

The synthesis of 2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetic Acid Substitution:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of substituted products.

    Esterification: The acetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including inflammatory and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-(4-Chlorobenzoyl)-2-methylindolizin-1-yl)acetic acid can be compared with other similar compounds, such as:

    Indomethacin: A non-steroidal anti-inflammatory drug with a similar indole-3-acetic acid structure.

    Ketoprofen: Another non-steroidal anti-inflammatory drug with a benzoyl group.

    Ibuprofen: A widely used anti-inflammatory drug with a propionic acid moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the indolizine ring, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

2-[3-(4-chlorobenzoyl)-2-methylindolizin-1-yl]acetic acid

InChI

InChI=1S/C18H14ClNO3/c1-11-14(10-16(21)22)15-4-2-3-9-20(15)17(11)18(23)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,22)

InChI Key

XABKLWHMGXCOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1CC(=O)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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